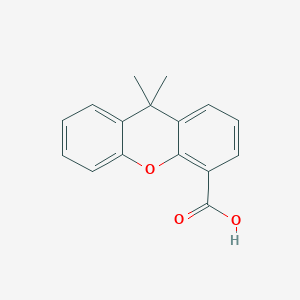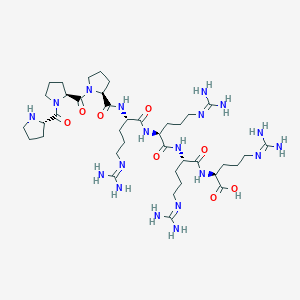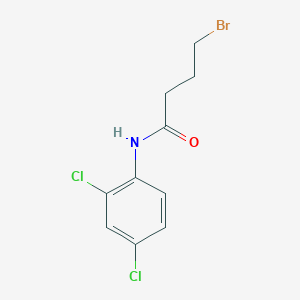
4-Bromo-N-(2,4-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(2,4-dichlorophenyl)butanamide is an organic compound with the molecular formula C10H10BrCl2NO. It is a solid substance that has been utilized in various scientific research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dichlorophenyl)butanamide typically involves the bromination of N-(2,4-dichlorophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(2,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-N-(2,4-dichlorophenyl)butanamide has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
- 2-Bromo-N-(4-isopropylphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
Uniqueness
4-Bromo-N-(2,4-dichlorophenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
923025-04-1 |
|---|---|
Fórmula molecular |
C10H10BrCl2NO |
Peso molecular |
311.00 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H10BrCl2NO/c11-5-1-2-10(15)14-9-4-3-7(12)6-8(9)13/h3-4,6H,1-2,5H2,(H,14,15) |
Clave InChI |
KTVZPFWOIIDKPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
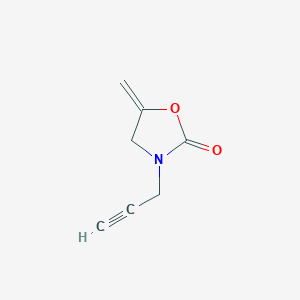
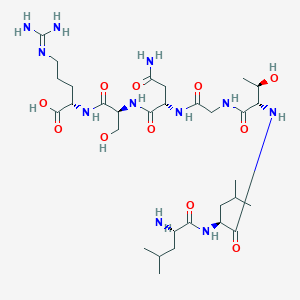
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
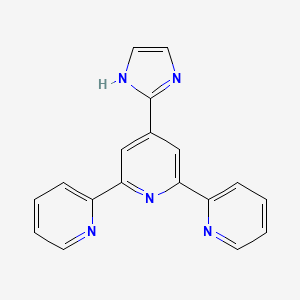

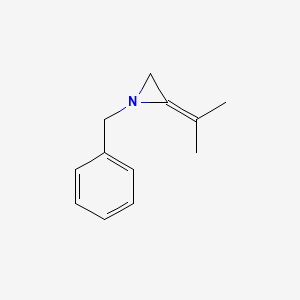


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
